molecular formula C7H15NO B2705290 [cis-3-Aminocyclohexyl]methanol CAS No. 1820572-27-7; 921040-76-8

[cis-3-Aminocyclohexyl]methanol

Cat. No.: B2705290
CAS No.: 1820572-27-7; 921040-76-8
M. Wt: 129.203
InChI Key: DFMNUVOZLQPWTG-RQJHMYQMSA-N
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Description

[cis-3-Aminocyclohexyl]methanol (CAS: 921040-76-8) is a cyclohexane derivative featuring an amino group (-NH₂) and a hydroxymethyl (-CH₂OH) substituent in a cis-configuration at the 3-position of the cyclohexane ring. This stereochemical arrangement imparts unique physicochemical properties, making it valuable in pharmaceutical synthesis and materials science. The compound’s structure allows for hydrogen bonding via its hydroxyl and amino groups, influencing solubility, reactivity, and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3S)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacology

[cis-3-Aminocyclohexyl]methanol has been studied for its potential neuropharmacological effects. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in the context of treating neurological disorders. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, suggesting a potential for this compound in developing treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

  • Objective : Investigate the effects of this compound on serotonin receptor activity.
  • Method : In vitro assays were conducted using rat brain slices to measure changes in serotonin receptor binding.
  • Findings : The compound exhibited a significant increase in receptor binding affinity compared to control samples, indicating its potential as a therapeutic agent for mood disorders.

1.2 Anticancer Research

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Case Study: Anticancer Activity

  • Objective : Evaluate the cytotoxic effects of this compound on breast cancer cells (MCF-7).
  • Method : MCF-7 cells were treated with varying concentrations of the compound, followed by MTT assays to assess cell viability.
  • Findings : Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.

The applications of this compound span various fields including medicinal chemistry and materials science. Its potential therapeutic effects in neuropharmacology and anticancer research highlight its significance as a candidate for drug development. Additionally, its utility in polymer synthesis underscores its versatility as a chemical building block.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Analogs

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
This compound 921040-76-8 C₇H₁₅NO Reference Cyclohexane backbone; cis-3-amino-methanol
(cis-3-Aminocyclobutyl)methanol hydrochloride 1504-49-0 C₅H₁₂ClNO 0.81 Cyclobutane ring; smaller ring strain
(trans-4-Aminocyclohexyl)methanol hydrochloride 693248-55-4 C₇H₁₅ClNO 0.74 Trans-configuration; 4-amino vs. 3-amino
(S)-2-Amino-2-cyclohexylethanol 5856-63-3 C₈H₁₇NO 0.65 Ethanol chain; chiral center at C2
(cis-3-(Aminomethyl)cyclobutyl)methanol hydrochloride 1778734-54-5 C₆H₁₄ClNO N/A Cyclobutane; aminomethyl vs. amino group

Structural and Functional Differences

Ring Size and Strain: Cyclohexane vs. Cyclobutane: The cyclohexane ring in this compound adopts a chair conformation, minimizing steric strain. Substituent Position: The trans-4-aminocyclohexyl analog (693248-55-4) shows reduced similarity (0.74) due to altered spatial arrangement, affecting hydrogen-bonding capacity and steric interactions .

Functional Group Variations: Aminomethyl vs. Amino: The cyclobutane analog (1778734-54-5) replaces the amino group with an aminomethyl (-CH₂NH₂) moiety, altering polarity and basicity . Chirality: (S)-2-Amino-2-cyclohexylethanol (5856-63-3) introduces a chiral center, which may influence enantioselective interactions in biological systems .

Research Implications and Limitations

Key gaps include:

  • Physicochemical Data : Melting points, solubility, and pKa values remain unreported.
  • Biological Activity: No peer-reviewed studies link its structure to specific pharmacological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [cis-3-Aminocyclohexyl]methanol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reductive amination or Grignard-based strategies. For example:

  • Reductive Amination : React a cyclohexanone derivative with an amine precursor, followed by reduction using NaBH(OAc)₃ in methanol (adapted from triazine derivative synthesis in ) .
  • Grignard Reaction : Use a cyclohexylmagnesium bromide intermediate, followed by DIBAL-H reduction at low temperatures (-70°C) to preserve stereochemistry (as demonstrated in ) .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography (silica gel, gradient elution) .

Q. How can the stereochemistry of this compound be experimentally confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine the cis configuration (as in for a benzyl alcohol derivative) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between the amino and hydroxyl groups to infer spatial proximity .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions for chiral centers .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin/eye contact (per OSHA guidelines in ) .
  • Ventilation : Use a fume hood to prevent inhalation of vapors (as recommended for similar amines in ) .
  • First Aid : In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes; seek medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of the cis isomer?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (-70°C) favor kinetic control, reducing epimerization (inspired by DIBAL-H reductions in ) .
  • Chiral Catalysts : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation to enhance stereochemical fidelity .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) may stabilize transition states favoring the cis configuration .

Q. How can contradictions between predicted and observed spectroscopic data be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data .
  • Crystallographic Refinement : Re-examine X-ray data with software like SHELXL to detect subtle conformational differences .

Q. What computational approaches predict the reactivity of this compound in drug discovery applications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in ) .
  • QSAR Modeling : Corrogate steric/electronic parameters (e.g., Hammett constants) with bioactivity data from compound libraries (as in ) .
  • MD Simulations : Simulate solvation dynamics in water/methanol mixtures to assess stability .

Q. How do hydrogen-bonding networks influence the stability of this compound in solid-state formulations?

  • Methodological Answer :

  • Crystal Engineering : Analyze O—H⋯N and N—H⋯O interactions via X-ray diffraction (as in ) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate hydrogen-bond strength with thermal stability .

Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?

  • Methodological Answer :

  • Thin Electrolyte Layers : Design flow channels with high porosity (>70%) and low thickness (<1 mm) to balance methanol diffusion and pressure drop (adapted from ) .
  • Flow Rate Optimization : Use CFD modeling (e.g., COMSOL) to simulate electrolyte flow and minimize crossover while maintaining cell efficiency .

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